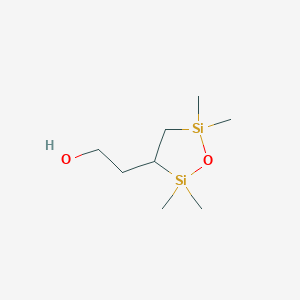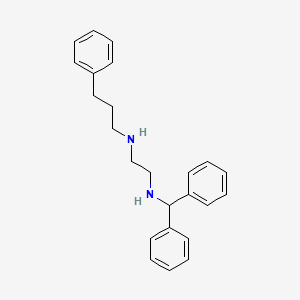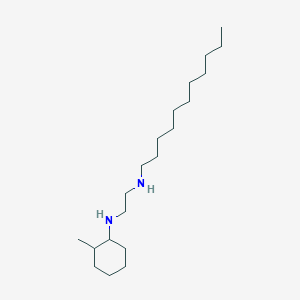
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol is a unique organosilicon compound characterized by its distinctive structure, which includes a silicon-oxygen-silicon (Si-O-Si) linkage. This compound is known for its stability and reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol typically involves the reaction of 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into different silicon-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in developing new pharmaceuticals.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol involves its interaction with various molecular targets. The Si-O-Si linkage plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,5,5-Tetramethyl-1,2,5-oxadisilolane
- 3-Hexene, 2,2,5,5-tetramethyl-
- 2,2’- (3-Phenylpropane-1,1-diyl)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2-(2,2,5,5-Tetramethyl-1,2,5-oxadisilolan-3-yl)ethan-1-ol is unique due to its specific structure, which imparts distinct chemical properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
824393-85-3 |
|---|---|
Fórmula molecular |
C8H20O2Si2 |
Peso molecular |
204.41 g/mol |
Nombre IUPAC |
2-(2,2,5,5-tetramethyl-1,2,5-oxadisilolan-3-yl)ethanol |
InChI |
InChI=1S/C8H20O2Si2/c1-11(2)7-8(5-6-9)12(3,4)10-11/h8-9H,5-7H2,1-4H3 |
Clave InChI |
BPQBBQXYUDMMMP-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CC([Si](O1)(C)C)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)

![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)

![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)
![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)


![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)
